molecular formula C9H6N8 B263696 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline

货号 B263696
分子量: 226.2 g/mol
InChI 键: CTFZEKUWROVCAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline (MTAQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTAQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities.

作用机制

The mechanism of action of 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline involves its binding to specific targets in the body, such as enzymes or receptors. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to inhibit the activity of CDK5 by binding to its active site, which prevents the enzyme from phosphorylating its substrates. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has also been shown to inhibit the aggregation of amyloid beta peptides by binding to their hydrophobic regions, which prevents their aggregation.
Biochemical and Physiological Effects:
9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to have various biochemical and physiological effects, depending on the target it binds to. In cancer research, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. In Alzheimer's disease research, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to prevent the formation of amyloid beta aggregates, which reduces their toxicity. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has also been shown to have antibacterial and antifungal effects, which make it a potential candidate for the development of new antibiotics.

实验室实验的优点和局限性

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has several advantages as a research tool, including its high potency and selectivity for specific targets. However, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline also has some limitations, such as its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline can be toxic at high doses, which requires careful dosing and monitoring in animal studies.

未来方向

There are several future directions for the research on 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline, including the development of new derivatives with improved pharmacological properties. Additionally, further studies are needed to understand the mechanism of action of 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline and its potential applications in various diseases. The use of 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline in combination with other drugs or therapies is also an area of interest, as it may enhance their efficacy. Overall, the research on 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has shown promising results, and further studies are needed to fully realize its potential as a therapeutic agent.

合成方法

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline can be synthesized through various methods, including the reaction of 2,3-diaminotoluene with 1,2-dicarbonyl compounds in the presence of a catalyst. Another method involves the reaction of 2,3-dichlorotoluene with sodium azide and sodium hydride, followed by further reactions to obtain 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline.

科学研究应用

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been studied for its potential application in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has shown promising results as a potent inhibitor of the enzyme, CDK5, which is involved in the progression of various types of cancer. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been studied for its antibacterial and antifungal properties.

属性

分子式

C9H6N8

分子量

226.2 g/mol

IUPAC 名称

14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene

InChI

InChI=1S/C9H6N8/c1-5-2-3-6-7(4-5)17-9(11-13-15-17)8-10-12-14-16(6)8/h2-4H,1H3

InChI 键

CTFZEKUWROVCAL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C4=NN=NN24

规范 SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C4=NN=NN24

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。